![molecular formula C12H16O B025064 3-T-Butoxystyrene CAS No. 105612-79-1](/img/structure/B25064.png)
3-T-Butoxystyrene
Overview
Description
3-T-Butoxystyrene is a chemical compound used for research and development purposes . It is specifically designed for in-vitro studies.
Synthesis Analysis
The synthesis of 3-T-Butoxystyrene-based copolymers involves radical and anionic polymerization techniques. For instance, radical polymerization using 2,2-bis (t-butyldioxy)alkanes as initiators leads to the formation of polystyrene derivatives, including those containing 3-T-Butoxystyrene units.
Molecular Structure Analysis
The molecular structure of 3-T-Butoxystyrene-based copolymers can be tailored through the polymerization process. The presence of the tert-butoxy group influences the polymer’s properties, such as hydrophilicity and reactivity.
Chemical Reactions Analysis
3-T-Butoxystyrene participates in various chemical reactions, contributing to the synthesis of polymers with functional properties. For example, the t-butoxy groups in 3-T-Butoxystyrene units can be selectively hydrolyzed to hydroxy groups, allowing further functionalization of the polymer chain.
Physical And Chemical Properties Analysis
The physical properties of 3-T-Butoxystyrene-based copolymers, such as thermal stability, mechanical strength, and swelling behavior, are influenced by the copolymer’s composition and molecular structure. The chemical properties of 3-T-Butoxystyrene-based polymers, such as reactivity and compatibility with other materials, are critical for their application in diverse fields.
Scientific Research Applications
Micelle Formation
3-T-Butoxystyrene is used in the formation of micelles in hexane. It’s used to prepare a new type of hexane-soluble polymeric surfactant based on poly(4-tert-butoxystyrene) (P t BSt) by the nitroxide-mediated living radical polymerization . The copolymers self-assemble into monodispersed spherical micelles in hexane .
Industrial Applications
Surfactants have many applications in the industrial fields of food processing, drug delivery, cosmetics, water purification, adhesion, paper manufacturing, coating, washing, coloring, and painting . 3-T-Butoxystyrene can be used to create surfactants for these applications .
Block Copolymers
3-T-Butoxystyrene can be used in the synthesis of block copolymers. Anionic polymerization is the method of choice for the synthesis of well-defined block copolymers characterized by molecular and chemical homogeneity .
Thermoplastic Modification
Polystyrene (PSt) is one of the most exploited thermoplastics in numerous industrial fields due to its excellent physicochemical properties, wide range of applications, as well as low production cost . 3-T-Butoxystyrene can be used for modification of this thermoplastic .
Drug Delivery Systems
The self-assembled structures of block copolymers are the basis for applications ranging from thermoplastic elastomers to information storage, drug delivery, and photonic materials . 3-T-Butoxystyrene can be used in the synthesis of these block copolymers .
Information Storage
As mentioned above, the self-assembled structures of block copolymers can be used for information storage . 3-T-Butoxystyrene can be used in the synthesis of these block copolymers .
Safety and Hazards
Mechanism of Action
Target of Action
3-T-Butoxystyrene is primarily used in the synthesis of polymers . It interacts with other monomers during polymerization to form copolymers . The primary targets of 3-T-Butoxystyrene are therefore the other monomers present during the polymerization process .
Mode of Action
3-T-Butoxystyrene participates in various chemical reactions during the synthesis of polymers . For example, the t-butoxy groups in 3-T-Butoxystyrene units can be selectively hydrolyzed to hydroxy groups . This allows for further functionalization of the polymer chain .
Biochemical Pathways
It is known that the compound plays a crucial role in the synthesis of polymers . The conversion of t-butoxy groups to hydroxy groups is a key step in generating materials with designed functionalities for specific applications .
Result of Action
The primary result of 3-T-Butoxystyrene’s action is the formation of polymers with functional properties . The selective hydrolysis of t-butoxy groups to hydroxy groups allows for the creation of materials with specific functionalities . This is crucial for the development of advanced materials for various applications .
properties
IUPAC Name |
1-ethenyl-3-[(2-methylpropan-2-yl)oxy]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-5-10-7-6-8-11(9-10)13-12(2,3)4/h5-9H,1H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGJSMARDKHZOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=CC(=C1)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00436628 | |
Record name | 3-T-BUTOXYSTYRENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00436628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-T-Butoxystyrene | |
CAS RN |
105612-79-1 | |
Record name | 1-(1,1-Dimethylethoxy)-3-ethenylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105612-79-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-T-BUTOXYSTYRENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00436628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzene, 1-(1,1-dimethylethoxy)-3-ethenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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